(2E)-1-(2,5-Dimethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
Description
(2E)-1-(2,5-Dimethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is a chalcone derivative synthesized via the Claisen-Schmidt condensation, a widely used method for constructing α,β-unsaturated ketones . Its structure features two methoxy groups at the 2- and 5-positions of the A-ring and a 3-methoxyphenyl group as the B-ring substituent. Chalcones are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Properties
IUPAC Name |
(E)-1-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-20-14-6-4-5-13(11-14)7-9-17(19)16-12-15(21-2)8-10-18(16)22-3/h4-12H,1-3H3/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGBATDXWBHWKZ-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-1-(2,5-Dimethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
- IUPAC Name : (E)-3-(2,5-dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
- Molecular Formula : C18H18O4
- Molecular Weight : 298.33 g/mol
- CAS Number : 850169-93-6
Synthesis
The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 2,5-dimethoxybenzaldehyde and 3-methoxyacetophenone. This reaction is facilitated by a base such as sodium hydroxide or potassium hydroxide in an alcoholic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Anticancer Properties
Research indicates that chalcone derivatives exhibit significant anticancer activity through various mechanisms:
- Cell Cycle Disruption : Chalcones have been shown to induce cell cycle arrest in cancer cells, particularly in triple-negative breast cancer (TNBC) models. For instance, studies have reported that certain chalcone derivatives can significantly inhibit tumor invasion and migration by promoting apoptosis and disrupting the cell cycle .
- Mechanistic Pathways : The biological activity of this compound is linked to its ability to modulate key signaling pathways involved in cancer progression. This includes the activation of p53 and p21 pathways and the modulation of proteins involved in the extrinsic and intrinsic apoptotic pathways .
Case Study: Antiproliferative Effects
A study evaluating the antiproliferative effects of various chalcone derivatives found that this compound exhibited IC50 values in the range of 10–20 µM against several cancer cell lines. The compound demonstrated pro-apoptotic effects with low toxicity towards normal cells .
Antimicrobial Activity
Chalcones are also recognized for their antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi:
- Bacterial Inhibition : Studies have shown that chalcone derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated through various assays:
- Cytokine Modulation : Research indicates that this compound can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases .
The biological activity of this compound is attributed to its interaction with multiple molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can modulate receptors associated with apoptosis and cell survival.
- Cell Signaling Interference : The compound may interfere with cellular signaling pathways that regulate inflammation and immune responses.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Chalcones
Structural Characterization
NMR Spectroscopy :
- The target compound’s ¹H and ¹³C NMR data would resemble those of (E)-1-(2,5-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (), with methoxy protons resonating at δ 3.70–3.90 ppm and olefinic protons near δ 7.50–8.20 ppm .
- In indole-containing analogs (e.g., 3h), indolic NH protons appear as broad singlets around δ 10.0 ppm, absent in the target compound .
Crystallography :
Pharmacokinetic Considerations
- Chalcones like (E)-1-(2,5-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one () exhibit moderate metabolic stability but may undergo rapid glucuronidation due to methoxy groups. The target compound’s logP (~2.8) predicts better membrane permeability than trimethoxy derivatives (logP ~1.5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
